

Technical Guide: (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

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Compound of Interest

Compound Name: (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **(R)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate**, a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. This document details its physicochemical properties, outlines a representative synthetic protocol for a related isomer, and illustrates its role as a key building block in the synthesis of complex molecules.

Physicochemical and Structural Data

(R)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate is a functionalized heterocyclic compound. The presence of a chiral center, a ketone, and a Boc-protected amine makes it a versatile intermediate for asymmetric synthesis.

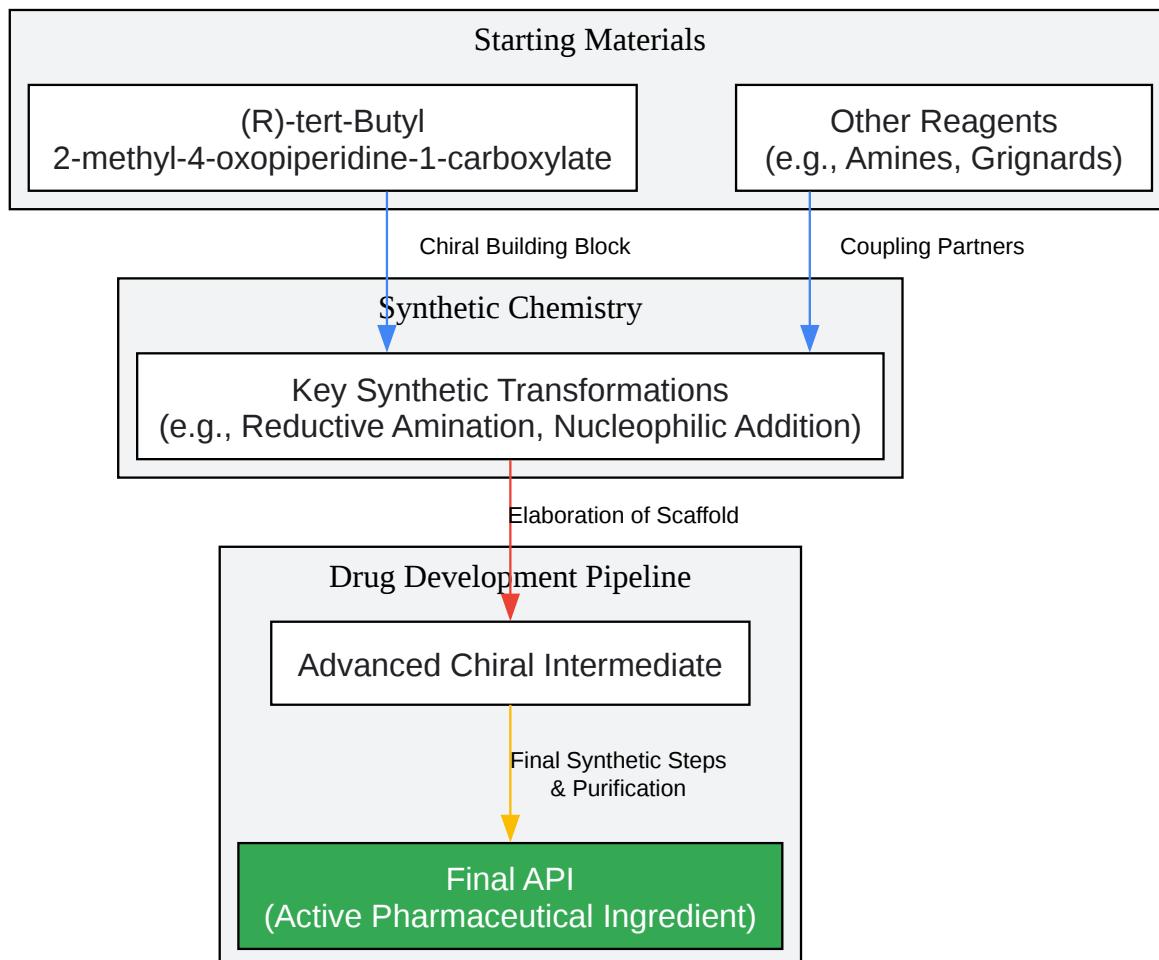
Property	Data	Reference
Molecular Weight	213.27 g/mol	[1] [2]
Molecular Formula	C ₁₁ H ₁₉ NO ₃	[1]
CAS Number	790667-43-5	[3]
Density (S-enantiomer)	1.1 ± 0.1 g/cm ³	[1]
Boiling Point (S-enantiomer)	298.8 ± 33.0 °C at 760 mmHg	[1]
Canonical SMILES	C[C@H]1CC(=O)CCN1C(=O) OC(C)(C)C	
Storage Conditions	Inert atmosphere, 2-8°C	

Note: Density and boiling point data are for the (S)-enantiomer and are expected to be identical for the (R)-enantiomer.

Application in Drug Discovery

Piperidine scaffolds are prevalent in a vast number of pharmaceuticals due to their favorable physicochemical properties, which can impart improved potency, selectivity, and pharmacokinetic profiles. Boc-protected piperidines, such as the title compound, are crucial intermediates in the synthesis of these therapeutic agents. The methyl group at the 2-position introduces a chiral center, allowing for the stereoselective synthesis of drug candidates, which is critical for optimizing efficacy and minimizing off-target effects.

For instance, the related isomer, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, is a documented intermediate in the synthesis of CP-690550, a potent inhibitor of the Janus kinase 3 (Jak3) enzyme, used in the treatment of autoimmune diseases.[\[4\]](#) This highlights the role of substituted oxopiperidines as key structural motifs for high-value therapeutic targets.

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Caption: Role of chiral piperidines in drug synthesis.

Experimental Protocols: Synthesis of a Representative Piperidine Intermediate

While a specific, detailed experimental protocol for **(R)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate** is not readily available in the cited literature, a representative synthesis for a closely related isomer, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, is described.^[4] This

multi-step process illustrates a viable pathway for constructing such functionalized piperidine rings.

Overall Synthetic Scheme: 4-Methylpyridinium → 1-Benzyl-3-hydroxy-4-methylpyridinium chloride → N-Benzyl-3-hydroxy-4-methylpiperidine → N-Benzyl-3-oxo-4-methylpiperidine → tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate.

Step 1: N-Benzylation

- Reaction: SN₂ substitution of 4-methylpyridinium with benzyl chloride.
- Purpose: To install a temporary protecting group on the nitrogen atom, which also activates the ring for subsequent reduction.

Step 2: Pyridinium Ring Reduction

- Reagent: Sodium borohydride (NaBH₄).
- Reaction: Reduction of the N-benzyl-3-hydroxy-4-methylpyridinium salt to the corresponding piperidine.
- Purpose: To convert the aromatic pyridinium ring into a saturated piperidine scaffold.

Step 3: Oxidation of the Secondary Alcohol

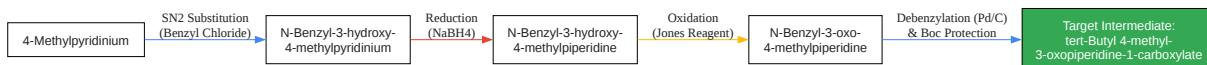
- Reagent: Jones reagent (CrO₃ in sulfuric acid).
- Reaction: Oxidation of the 3-hydroxy group to a 3-oxo (ketone) functionality.
- Purpose: To introduce the ketone moiety, a key functional handle for further modifications.

Step 4: Debenzylation and Boc Protection

- Reagents: Palladium on carbon (Pd/C) catalyst with H₂ for debenzylation, followed by acylation with di-tert-butyl dicarbonate ((Boc)₂O).
- Reaction: Hydrogenolysis to remove the N-benzyl group, followed by protection of the resulting secondary amine with a tert-butyloxycarbonyl (Boc) group.

- Purpose: To remove the temporary benzyl group and install the widely used Boc protecting group, yielding the final target intermediate.

This efficient approach reportedly achieves a high total yield.[4]



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Caption: Synthesis workflow for a functionalized piperidine.

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References

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- 4. researchgate.net [researchgate.net]
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